

ETX0462: A Technical Guide to its Chemical Structure, Synthesis, and Dual-Action Mechanism

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Compound of Interest		
Compound Name:	ETX0462	
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Introduction

ETX0462 is a novel, first-in-class diazabicyclooctane (DBO) antibiotic with a dual mechanism of action, positioning it as a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Developed by Entasis Therapeutics, **ETX0462** not only inhibits a broad spectrum of β -lactamases but also exhibits direct antibacterial activity through the inhibition of penicillin-binding proteins (PBPs).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthetic strategy, and the experimental protocols used to characterize the unique dual-action mechanism of **ETX0462**.

Chemical Structure and Properties

ETX0462 is a synthetic diazabicyclooctane derivative. Its chemical identity is well-defined by various nomenclature and structural identifiers. The crystal structure of **ETX0462** in a complex with Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3) has been resolved, providing crucial insights into its binding interactions.



Property	Data	
IUPAC Name	[(1R,7S)-7-(N-hydroxy-N'-methylcarbamimidoyl)-5-methyl-9-oxo-4,5,8,10-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-10-yl] hydrogen sulfate	
Chemical Formula	C10H14N6O6S	
Molar Mass	346.32 g/mol	
SMILES CN=C([C@@H]1C2=C(C=NN2C) [C@@H]3CN1C(=O)N3OS(=O)(=O)O)NC		
InChI	InChI=1S/C10H14N6O6S/c1-11-9(13-18)8-7-5(3-12-14(7)2)6-4-15(8)10(17)16(6)22-23(19,20)21/h3,6,8,18H,4H2,1-2H3,(H,11,13) (H,19,20,21)/t6-,8-/m0/s1	

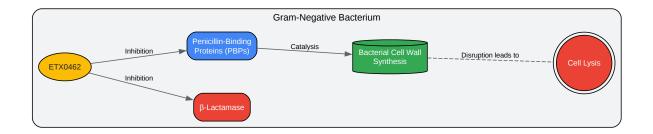
Synthetic Strategy

The synthesis of **ETX0462** was achieved through a rational drug design approach, as detailed in the seminal publication "Rational design of a new antibiotic class for drug-resistant infections" in Nature. While a detailed, step-by-step public protocol is not available, the overall strategy focused on optimizing the diazabicyclooctane scaffold to achieve potent inhibition of both β -lactamases and PBPs. The synthetic route likely involves the construction of the core bicyclic ring system followed by the introduction of the side chains that are crucial for its dual activity. The general synthetic approaches for diazabicyclooctane β -lactamase inhibitors such as avibactam and relebactam provide a foundational understanding of the chemical transformations that would be involved.

Dual-Action Mechanism of ETX0462

ETX0462 exerts its potent antibacterial effect through a dual-action mechanism, a key feature that distinguishes it from many other β -lactamase inhibitors.





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Dual-action mechanism of ETX0462.

As illustrated in the diagram, **ETX0462** acts on two critical targets within Gram-negative bacteria:

- β-Lactamase Inhibition: ETX0462 effectively neutralizes a wide range of β-lactamase enzymes, which are the primary mechanism of resistance to β-lactam antibiotics. By inhibiting these enzymes, ETX0462 can protect co-administered β-lactams from degradation.
- Penicillin-Binding Protein (PBP) Inhibition: Independently of its β-lactamase inhibition,
 ETX0462 directly binds to and inhibits the activity of PBPs. These enzymes are essential for the synthesis and maintenance of the bacterial cell wall. Inhibition of PBPs disrupts cell wall integrity, leading to bacterial cell death.[1][2][3]

Experimental Protocols

The characterization of **ETX0462**'s dual-action mechanism involves specific biochemical assays to quantify its inhibitory activity against both β-lactamases and PBPs.

β-Lactamase Inhibition Assay

A common method to determine the inhibitory activity of compounds against β -lactamases is a colorimetric assay using the chromogenic cephalosporin substrate, nitrocefin.



Principle: β -lactamase enzymes hydrolyze the β -lactam ring of nitrocefin, resulting in a color change that can be measured spectrophotometrically. In the presence of an inhibitor like **ETX0462**, the rate of nitrocefin hydrolysis is reduced.

Protocol Outline:

- Reagents and Materials:
 - Purified β-lactamase enzyme
 - Nitrocefin solution
 - ETX0462 at various concentrations
 - Assay buffer (e.g., phosphate-buffered saline, pH 7.0)
 - o 96-well microtiter plate
 - Spectrophotometer
- Procedure:
 - Add a solution of the β-lactamase enzyme to the wells of a microtiter plate.
 - Add different concentrations of ETX0462 to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.
 - Initiate the reaction by adding the nitrocefin substrate.
 - Monitor the change in absorbance at 486 nm over time.
 - The rate of the reaction is proportional to the enzyme activity. The inhibitory potency of ETX0462 is determined by calculating the concentration required to reduce the enzyme activity by 50% (IC₅₀).

Penicillin-Binding Protein (PBP) Inhibition Assay

The inhibition of PBPs by **ETX0462** can be assessed using a competition assay with a fluorescently labeled β -lactam, such as Bocillin-FL (a fluorescent derivative of penicillin).



Principle: Bocillin-FL binds covalently to the active site of PBPs. The amount of bound Bocillin-FL can be quantified by fluorescence. **ETX0462** will compete with Bocillin-FL for binding to the PBPs, leading to a decrease in the fluorescent signal.

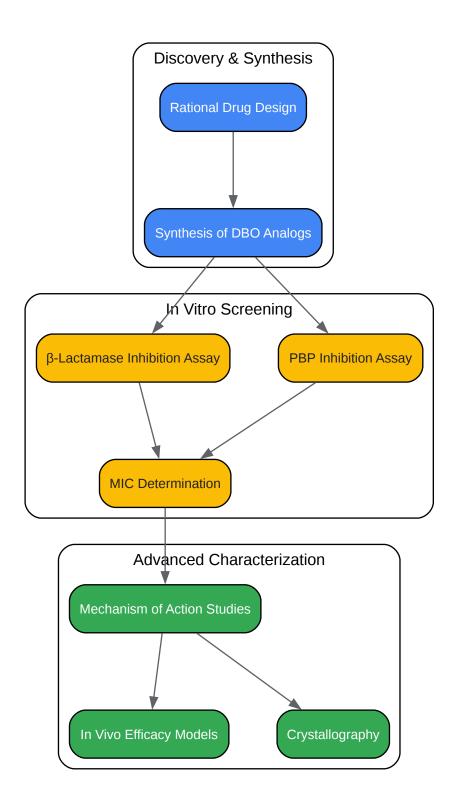
Protocol Outline:

- Reagents and Materials:
 - Bacterial membrane fraction containing PBPs
 - Bocillin-FL
 - ETX0462 at various concentrations
 - Assay buffer
 - SDS-PAGE equipment
 - Fluorescence imager
- Procedure:
 - Incubate the bacterial membrane preparation with various concentrations of ETX0462 for a specific time to allow for binding to PBPs.
 - Add Bocillin-FL to the mixture and incubate to label the PBPs that are not inhibited by ETX0462.
 - Stop the reaction and separate the membrane proteins by SDS-PAGE.
 - Visualize the fluorescently labeled PBPs using a fluorescence imager.
 - The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of ETX0462. The IC₅₀ value can be determined by quantifying the fluorescence intensity at different inhibitor concentrations.

Experimental Workflow



The following diagram illustrates a typical workflow for the discovery and characterization of a dual-action antibiotic like **ETX0462**.



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Discovery and characterization workflow.

Conclusion

ETX0462 represents a significant breakthrough in the development of new antibiotics against MDR Gram-negative pathogens. Its unique dual-action mechanism, targeting both β-lactamases and penicillin-binding proteins, provides a powerful and resilient mode of antibacterial activity. The rational design and synthetic strategies employed in its development, coupled with robust in vitro characterization methods, underscore the potential of innovative approaches in overcoming antibiotic resistance. Further research and clinical development of ETX0462 and similar compounds are crucial in addressing the global health threat posed by resistant bacteria.

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